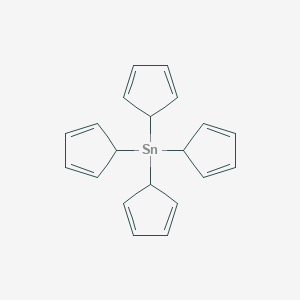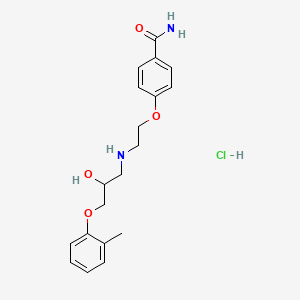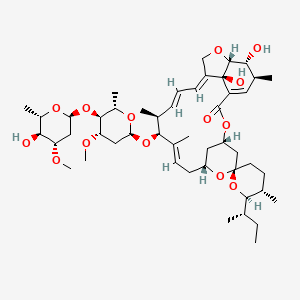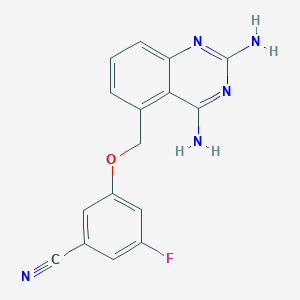
Tetracyclopentadienyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclopentadienyltin is an organotin compound with the chemical formula C20H20Sn It consists of a tin atom bonded to four cyclopentadienyl ligands This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is situated between two cyclopentadienyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetracyclopentadienyltin can be synthesized through the reaction of tin tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of cyclopentadienyl sodium in anhydrous ether.
- Addition of tin tetrachloride to the solution.
- Stirring the mixture at low temperatures to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing advanced purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tetracyclopentadienyltin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds facilitate substitution reactions.
Major Products:
Oxidation: Tin oxides and various organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetracyclopentadienyltin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: Research explores its potential as an antimicrobial agent due to the biological activity of organotin compounds.
Medicine: Investigations are ongoing into its use in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is studied for its potential use in materials science, particularly in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of tetracyclopentadienyltin involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction is facilitated by the cyclopentadienyl ligands, which can form stable complexes with various biomolecules. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes makes it a subject of interest in biomedical research.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadienyltin trichloride: Contains one cyclopentadienyl ligand and three chlorine atoms.
Dicyclopentadienyltin dichloride: Contains two cyclopentadienyl ligands and two chlorine atoms.
Tricyclopentadienyltin chloride: Contains three cyclopentadienyl ligands and one chlorine atom.
Comparison: Tetracyclopentadienyltin is unique due to its four cyclopentadienyl ligands, which provide it with distinct chemical properties compared to its analogs. The presence of multiple cyclopentadienyl ligands enhances its stability and reactivity, making it more versatile in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
3559-76-0 |
|---|---|
Molekularformel |
C20H20Sn |
Molekulargewicht |
379.1 g/mol |
IUPAC-Name |
tetra(cyclopenta-2,4-dien-1-yl)stannane |
InChI |
InChI=1S/4C5H5.Sn/c4*1-2-4-5-3-1;/h4*1-5H; |
InChI-Schlüssel |
DALBETQCQNVFGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C=C1)[Sn](C2C=CC=C2)(C3C=CC=C3)C4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)



![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)

![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
